molecular formula C8H13N3S B7926534 Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine

Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine

Cat. No.: B7926534
M. Wt: 183.28 g/mol
InChI Key: MNBBJXJLGXVGOZ-UHFFFAOYSA-N
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Description

Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine is an organic compound that features a pyrazine ring substituted with an ethyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine typically involves the reaction of 3-methylsulfanyl-pyrazine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, aryl halides, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various alkylated or arylated pyrazine derivatives.

Scientific Research Applications

Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine
  • Propyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine
  • Butyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine

Uniqueness

This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-[(3-methylsulfanylpyrazin-2-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-3-9-6-7-8(12-2)11-5-4-10-7/h4-5,9H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBBJXJLGXVGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CN=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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